molecular formula C15H30O3 B14381380 Methyl 3-(decyloxy)-2-methylpropanoate CAS No. 90177-69-8

Methyl 3-(decyloxy)-2-methylpropanoate

Cat. No.: B14381380
CAS No.: 90177-69-8
M. Wt: 258.40 g/mol
InChI Key: NMUHOKUXYHLDIO-UHFFFAOYSA-N
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Description

Methyl 3-(decyloxy)-2-methylpropanoate is an ester derivative characterized by a decyloxy (C₁₀H₂₁O) substituent at the 3-position and a methyl group at the 2-position of the propanoate backbone.

Properties

CAS No.

90177-69-8

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

methyl 3-decoxy-2-methylpropanoate

InChI

InChI=1S/C15H30O3/c1-4-5-6-7-8-9-10-11-12-18-13-14(2)15(16)17-3/h14H,4-13H2,1-3H3

InChI Key

NMUHOKUXYHLDIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(decyloxy)-2-methylpropanoate typically involves the esterification of 3-(decyloxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(decyloxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(decyloxy)-2-methylpropanoic acid.

    Reduction: 3-(decyloxy)-2-methylpropanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(decyloxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(decyloxy)-2-methylpropanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to produce the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The molecular pathways involved in its action depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-(decyloxy)-2-methylpropanoate with structurally related esters, focusing on substituents, synthesis, physical properties, and biological activity.

Table 1: Structural and Functional Comparison of Propanoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Toxicity/Activity
This compound (Target) C₁₅H₃₀O₃ 258.40 (calculated) Decyloxy, methyl ester Likely via alkylation or esterification (similar to ) Not reported; inferred low toxicity
3-(Hydroxy-2,4,4-TMP*)-2-methylpropanoate C₁₀H₂₀O₃ 188.26 Hydroxy, branched alkyl Degradation product of β-carotene Associated with lipid peroxidation
Methyl (R)-3-(TBSO**)-2-methylpropanoate C₁₂H₂₆O₃Si 258.42 tert-Butyldimethylsilyl ether (TBSO) TBSCl protection of Roche ester (95% yield) Not reported; used as synthetic intermediate
Methyl 3-(benzyloxy)-2-methylpropanoate C₁₂H₁₆O₃ 208.26 Benzyloxy, methyl ester Commercial synthesis (e.g., ) No toxicity data; aromatic group may influence reactivity
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate C₈H₁₄O₄S 206.26 Sulfanyl, methoxycarbonyl Discontinued commercial product No data; sulfur may affect stability
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate C₁₁H₂₃NO₄ 233.30 Amino, diethoxy Custom synthesis (98% purity) Not reported; amino group suggests potential bioactivity

TMP: Trimethylpentyl; *TBSO: tert-Butyldimethylsilyloxy

Key Comparative Insights

Structural Variations and Physicochemical Properties
  • Alkyl Chain Length : The decyloxy group in the target compound enhances lipophilicity compared to shorter-chain analogs like the benzyloxy derivative (logP ~3.5 estimated vs. ~2.5 for benzyloxy ).
  • Functional Group Impact: The TBSO group in provides steric protection during synthesis, contrasting with the reactive sulfanyl group in , which may reduce stability. Aromatic vs.

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